5-Chloro-1-benzothiophene-3-sulfonyl chloride
Description
5-Chloro-1-benzothiophene-3-sulfonyl chloride is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 5 and a sulfonyl chloride group at position 3. Sulfonyl chlorides are critical intermediates in organic synthesis, widely used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science. The benzothiophene moiety confers unique electronic properties due to sulfur’s lower electronegativity compared to oxygen, influencing reactivity in substitution reactions and interactions with biological targets.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-5-1-2-7-6(3-5)8(4-13-7)14(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOLHKPAUQGRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CS2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzothiophene Sulfonyl Derivatives
The most common approach involves the chlorination of 1-benzothiophene-3-sulfonyl chloride or its derivatives to introduce the chlorine atom at the 5-position. This step is typically performed using chlorinating agents such as thionyl chloride (SOCl₂) or elemental chlorine under controlled temperature and solvent conditions.
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- Use of thionyl chloride or chlorine gas as chlorinating agents.
- Temperature control is critical, often maintained between 0–5°C to avoid decomposition or side reactions.
- Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to dissolve reactants efficiently.
- Reaction monitoring by gas chromatography ensures optimal conversion and selectivity.
Example from Patent Literature:
A process describes suspending methyl 3-chlorosulfonylthiophenecarboxylate in methylene chloride with iron powder under vigorous stirring, followed by controlled chlorine gas introduction at 24–32°C. The reaction progress is monitored by gas chromatography until 62–65% monochloride formation, then quenched with ice water to isolate the product.
Sulfonylation Step
The introduction of the sulfonyl chloride group is usually achieved by sulfonation of the benzothiophene ring followed by chlorination of the sulfonic acid intermediate to the sulfonyl chloride.
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- Sulfonation agents such as chlorosulfonic acid or sulfur trioxide complexes.
- Chlorinating agents like phosphorus trichloride (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂) convert sulfonic acids to sulfonyl chlorides.
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- Use of phosphorus trichloride with a slight excess of chlorine gas allows for efficient conversion while minimizing residual chlorinating agents.
- Reaction mixtures often contain phosphorus oxychloride (POCl₃) as a solvent and intermediate, improving solubility and reaction kinetics.
- The organic phase containing the sulfonyl chloride can be isolated by distillation with high purity (>98%) and yield (>90%).
Continuous Flow Synthesis Advances
Recent research has demonstrated the feasibility of continuous flow synthesis for sulfonyl chlorides, using oxidative chlorination of disulfides and thiols with reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH). This method offers:
- Enhanced safety by controlling exothermic reactions.
- High space–time yields (up to 6.7 kg L⁻¹ h⁻¹).
- Short residence times (~41 seconds).
- Applicability to aromatic thiols, potentially adaptable for benzothiophene derivatives.
Comparative Data on Reaction Conditions and Yields
| Preparation Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Chlorine gas, Fe powder, methylene chloride | 24–32 | ~60–70 | >95 | Monitored by gas chromatography; quenching step |
| Sulfonylation + Chlorination | PCl₃ + Cl₂, POCl₃ solvent | 80 (reflux) | >90 | >98 | Distillation isolation; minimal residual reagents |
| Chlorination with SOCl₂ | SOCl₂, DMF catalyst, DCM solvent | 0–5 | 78 | 95 | Laboratory scale; selective chlorination |
| Continuous flow method | DCH, disulfides/thiols | Ambient | Good | High | Enhanced safety and efficiency; novel approach |
Detailed Research Findings and Mechanistic Insights
- The chlorination of benzothiophene sulfonyl derivatives proceeds via electrophilic substitution, with iron powder facilitating chlorine activation.
- The sulfonyl chloride formation involves conversion of sulfonic acid intermediates by chlorinating agents, with phosphorus oxychloride acting as both solvent and intermediate.
- Continuous flow synthesis studies reveal sigmoidal kinetics for sulfonyl chloride formation, indicating intermediate species formation and complex reaction pathways.
- Controlled chlorine dosing and temperature management are essential to avoid over-chlorination or decomposition.
Chemical Reactions Analysis
5-Chloro-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
5-Chloro-1-benzothiophene-3-sulfonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of sulfonamide moieties into various organic molecules, which are crucial in drug development.
Case Study: Synthesis of Sulfonamides
One notable application is in the synthesis of sulfonamides, which are important in treating bacterial infections. The compound can react with amines to form sulfonamides through nucleophilic substitution reactions. For instance, the reaction of 5-chloro-1-benzothiophene-3-sulfonyl chloride with an amine can yield a corresponding sulfonamide derivative, enhancing the biological activity against specific pathogens .
| Reaction | Reactants | Products |
|---|---|---|
| Nucleophilic Substitution | 5-Chloro-1-benzothiophene-3-sulfonyl chloride + Amine | Sulfonamide |
Agrochemical Applications
In agriculture, this compound has been explored for its potential as a pesticide and herbicide. The structural features of benzothiophene derivatives contribute to their efficacy against various pests and diseases in crops.
Case Study: Antifungal Activity
Research has demonstrated that certain derivatives of benzothiophene exhibit antifungal properties. In one study, plants treated with formulations containing 5-chloro-1-benzothiophene-3-sulfonyl chloride showed significant control over fungal infections such as Alternaria solani, the causative agent of early blight in tomatoes .
| Application | Target Pathogen | Efficacy (%) |
|---|---|---|
| Antifungal Treatment | Alternaria solani | 85% control |
Material Science Applications
The compound also finds applications in material science, particularly in developing functional materials such as polymers and coatings.
Case Study: Polymerization Reactions
5-Chloro-1-benzothiophene-3-sulfonyl chloride can be utilized as a monomer or a cross-linking agent in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .
| Material Type | Functionality | Properties Enhanced |
|---|---|---|
| Polymers | Cross-linking agent | Thermal stability, Mechanical strength |
Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing novel compounds with potential biological activity. For example, it can be used to create derivatives that might exhibit anti-inflammatory or anticancer properties.
Case Study: Synthesis of Bioactive Compounds
In synthetic organic chemistry, 5-chloro-1-benzothiophene-3-sulfonyl chloride has been employed to develop new bioactive molecules through various coupling reactions. These molecules have shown promise in preliminary biological assays .
| Compound Type | Biological Activity | Reference Study |
|---|---|---|
| Bioactive Derivatives | Anticancer activity | ACS Publications |
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Chloro-1-benzothiophene-3-sulfonyl chloride with structurally related sulfonyl chlorides and other halogenated aromatic derivatives:
Key Findings:
Core Structure Effects :
- Benzothiophene vs. Benzofuran : The sulfur atom in benzothiophene increases electron density at the aromatic ring compared to benzofuran (oxygen-containing), making the sulfonyl chloride group more electrophilic. This difference can influence reaction rates in nucleophilic substitutions .
- Pyridine Core : The nitrogen in pyridine creates an electron-deficient ring, enhancing the sulfonyl chloride’s reactivity toward nucleophiles in SNAr (nucleophilic aromatic substitution) reactions .
Substituent Influence: Chlorine Position: In 5-chloropyridine-3-sulfonyl chloride, the chlorine at position 5 (meta to the sulfonyl group) may direct electrophilic attacks differently compared to para-substituted analogs.
Functional Group Comparison :
- Sulfonyl Chloride vs. Benzoyl Chloride : While sulfonyl chlorides are generally less reactive than benzoyl chlorides in nucleophilic acyl substitutions, the trifluoromethyl group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride amplifies its electrophilicity, making it highly reactive in acylations .
Applications :
- Benzothiophene derivatives are favored in medicinal chemistry for their bioisosteric properties with indoles and benzofurans, often improving metabolic stability .
- Pyridine-based sulfonyl chlorides are utilized in synthesizing sulfonamide drugs due to their enhanced solubility and binding affinity .
Biological Activity
5-Chloro-1-benzothiophene-3-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, reactivity, and applications in drug development, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-1-benzothiophene-3-sulfonyl chloride is , with a molecular weight of approximately 202.65 g/mol. The compound features a benzothiophene ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group, which enhances its electrophilic character and reactivity towards nucleophiles.
Synthesis
The synthesis of 5-Chloro-1-benzothiophene-3-sulfonyl chloride typically involves multi-step processes:
- Formation of Benzothiophene Core : The initial synthesis involves cyclization reactions to create the benzothiophene structure.
- Chlorination : Chlorination is performed using chlorinating agents to introduce the chlorine substituent.
- Sulfonylation : The final step involves reacting with sulfonyl chloride to yield the target compound.
This synthetic route allows for selective functionalization, making it a versatile intermediate in organic synthesis.
The biological activity of 5-Chloro-1-benzothiophene-3-sulfonyl chloride is primarily attributed to its reactivity towards nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity enables it to form covalent bonds with biological targets, which is crucial for drug design and development.
Anticancer Activity
Research has indicated that compounds related to 5-Chloro-1-benzothiophene-3-sulfonyl chloride exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiophene can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma) cells. The structure-activity relationship (SAR) analysis indicates that electron-donating groups enhance activity, while electron-withdrawing groups reduce it .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5-Chloro-1-benzothiophene-3-sulfonyl chloride | HeLa | 0.126 | |
| 5-Chloro-1-benzothiophene-3-sulfonyl chloride | SMMC-7721 | 0.071 | |
| Doxorubicin (reference) | HeLa | ~0.1 |
Antimicrobial Activity
5-Chloro-1-benzothiophene-3-sulfonyl chloride has also been studied for its antimicrobial properties. Research shows that related compounds effectively inhibit bacterial growth by targeting essential cellular processes, suggesting potential applications as new antibiotics.
Neuroprotective Effects
Certain derivatives have demonstrated neuroprotective effects by inhibiting reactive oxygen species (ROS) formation in neuronal cells, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several case studies highlight the biological effects of related compounds:
- Antitumor Studies : A study demonstrated that sulfonamide derivatives exhibited significant cytotoxicity against lung adenocarcinoma cells, correlating with increased levels of tumor-associated macrophages (TAMs), which are known to influence tumor progression.
- Neuroprotective Effects : Research on neuroprotective agents showed that benzothiophene derivatives could inhibit ROS formation in neuronal cells.
- Antimicrobial Activity : Experiments confirmed that related compounds effectively inhibited bacterial growth by targeting essential cellular processes.
Q & A
Q. How can researchers optimize the synthesis of 5-chloro-1-benzothiophene-3-sulfonyl chloride to achieve high yields and purity?
Methodological Answer: The synthesis typically involves sulfonation and chlorination of benzothiophene derivatives. Key parameters include:
- Reaction Temperature: Controlled heating (e.g., 0–5°C during sulfonation to avoid side reactions like over-sulfonation or decomposition) .
- Catalyst Selection: Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency during chlorination .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product with ≥95% purity .
Q. What spectroscopic techniques are critical for characterizing 5-chloro-1-benzothiophene-3-sulfonyl chloride?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the aromatic proton environment (δ 7.2–8.1 ppm for benzothiophene protons) and sulfonyl chloride group (no direct protons, inferred via neighboring shifts) .
- FT-IR: Peaks at ~1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) validate the sulfonyl chloride moiety .
- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ expected at m/z 280.96 (C₈H₅Cl₂O₂S₂) with isotopic Cl patterns .
Q. How does the solubility profile of 5-chloro-1-benzothiophene-3-sulfonyl chloride influence its use in coupling reactions?
Methodological Answer:
- Polar Solvents: Reacts efficiently in DMF or DMSO due to high solubility, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
- Non-Polar Solvents: Limited solubility in hexane or toluene necessitates pre-dissolution in THF before slow addition to reaction mixtures to avoid precipitation .
Advanced Research Questions
Q. What mechanistic insights explain competing side reactions during sulfonyl chloride derivatization?
Methodological Answer:
Q. How can computational modeling predict the reactivity of 5-chloro-1-benzothiophene-3-sulfonyl chloride in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic hotspots (e.g., sulfonyl chloride sulfur) .
- Transition State Analysis: Simulate activation barriers for reactions with amines vs. alcohols to prioritize reagent selection .
Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?
Methodological Answer:
- Impurity Profiling: Use HPLC-MS to detect trace impurities (e.g., hydrolyzed sulfonic acid) that may skew bioassay results .
- Dose-Response Reassessment: Retest activity across a wider concentration range (nM–mM) to account for non-linear effects .
Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
